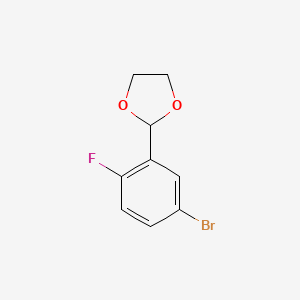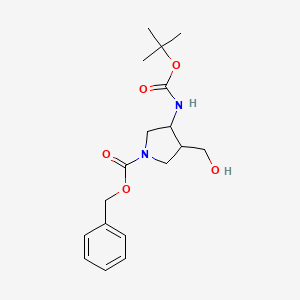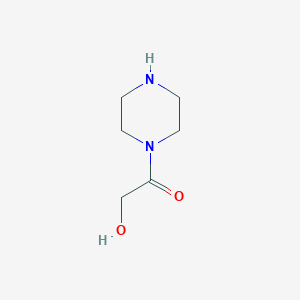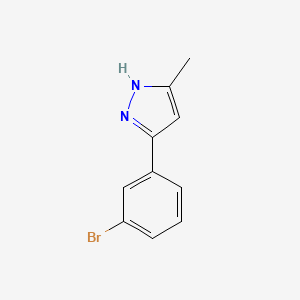
3-(3-Bromophenyl)propan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several studies. For instance, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol serves as a synthon for the formation of both anionic and cationic species, depending on how the bromine group is replaced . Similarly, the synthesis of 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol involves the condensation of 3-bromobenzaldehyde with 1,3-diaminopropan-2-ol . These methods could potentially be adapted for the synthesis of "3-(3-Bromophenyl)propan-1-ol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for understanding their reactivity and physical properties. For example, the crystal structure of 2,3-dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one shows that the oxadiazole ring is planar and forms specific dihedral angles with attached phenyl rings . The structure of (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one reveals the dihedral angles between the propene group and the bromophenyl and dimethoxyphenyl rings . These structural insights can be used to infer the geometry and potential reactivity of "3-(3-Bromophenyl)propan-1-ol".
Chemical Reactions Analysis
The reactivity of brominated compounds can vary significantly depending on their structure. For instance, 3-(p-methylphenyl)propan-1-ol undergoes cyclization through aryl radical cation and alkoxyl radical intermediates, with the regioselectivity of cyclization being influenced by pH . This suggests that "3-(3-Bromophenyl)propan-1-ol" may also undergo similar radical-mediated reactions, potentially leading to cyclized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are often influenced by their molecular structure. The crystal structure analysis of 1,3-Bis(4'-bromophenyl)propane-1,2,3-trione reveals the localization of π-character in the phenyl rings and carbonyl groups . The Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol indicates intermolecular hydrogen bonding . These findings suggest that "3-(3-Bromophenyl)propan-1-ol" may exhibit similar intermolecular interactions and electronic properties, which could affect its solubility, melting point, and other physical characteristics.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis and Biological Examination : 3-(3-Bromophenyl)propan-1-ol is used in the synthesis of certain anesthetic agents, showcasing its potential in medical applications (Stenlake, Patrick, & Sneader, 1989).
- Chemical Reaction Studies : This compound reacts with aryl α-bromoacetophenones, forming specific ammonium bromides. These reactions are significant in understanding the compound's chemical behavior and potential applications (Garcia, Fronczek, & Gandour, 1992).
- Cyclization Processes : 3-(3-Bromophenyl)propan-1-ol undergoes cyclization processes to form chromans, important in the synthesis of complex organic compounds (Houghton, Voyle, & Price, 1980).
Biological and Pharmaceutical Research
- Antimicrobial and Antiradical Activity : The compound has been investigated for its antimicrobial and antiradical activities, important in the development of new drugs and treatments (Čižmáriková et al., 2020).
- Synthesis of Antimicrobial Agents : Research has focused on synthesizing substituted phenyl azetidines using 3-(3-Bromophenyl)propan-1-ol, indicating its role in creating potential antimicrobial compounds (Doraswamy & Ramana, 2013).
Material Science and Industrial Applications
- Polymer Synthesis : The compound is utilized in the synthesis of conjugated polymers like poly(3-hexylthiophene), demonstrating its role in material science and polymer chemistry (Shih et al., 2018).
- Fluorescent Biomarkers Development : It's used in producing fluorescent biomarkers from industrial waste, contributing to environmental health and green chemistry practices (Pelizaro et al., 2019).
Safety and Hazards
The safety information for 3-(3-Bromophenyl)propan-1-ol indicates that it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation or ingestion . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H332, and H335 .
properties
IUPAC Name |
3-(3-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLHIYBVSFUPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596252 | |
| Record name | 3-(3-Bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65537-54-4 | |
| Record name | 3-(3-Bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)
![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)
![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)



![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)




![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)
